[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate
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Overview
Description
[17-(cyclobutylmethyl)-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate is a complex organic compound with a unique structure that includes a cyclobutylmethyl group and an azatetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azatetracyclic core, introduction of the cyclobutylmethyl group, and subsequent carbamate formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and appropriate solvents. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular functions.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate include other azatetracyclic derivatives and carbamate-containing molecules. Examples include:
- [17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate
- [17-(cyclohexylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-propylcarbamate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclobutylmethyl group and the azatetracyclic core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H34N2O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate |
InChI |
InChI=1S/C24H34N2O2/c1-2-25-23(27)28-19-10-9-18-14-22-20-8-3-4-11-24(20,21(18)15-19)12-13-26(22)16-17-6-5-7-17/h9-10,15,17,20,22H,2-8,11-14,16H2,1H3,(H,25,27) |
InChI Key |
CDJRHRPFKCSONV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CCC5)C=C1 |
Origin of Product |
United States |
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